REACTION_CXSMILES
|
BrN1C(=[O:7])CCC1=O.[CH:9]1([CH2:12][CH2:13][O:14][C:15]2[CH:20]=[CH:19][C:18]([CH3:21])=[C:17]([N+:22]([O-:24])=[O:23])[CH:16]=2)[CH2:11][CH2:10]1>C(OCC)(=O)C.N(C(C)(C)C#N)=NC(C)(C)C#N>[CH:9]1([CH2:12][CH2:13][O:14][C:15]2[CH:20]=[CH:19][C:18]([CH:21]=[O:7])=[C:17]([N+:22]([O-:24])=[O:23])[CH:16]=2)[CH2:11][CH2:10]1
|
Name
|
|
Quantity
|
3.19 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
4-(2-cyclopropylethoxy)-1-methyl-2-nitrobenzene
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)CCOC1=CC(=C(C=C1)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0.122 g
|
Type
|
catalyst
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred under a nitrogen atmosphere at room temperature for 3 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with saturated aqueous sodium hydrogen carbonate solution and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The obtained solution was filtered with a short silica gel pad
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The obtained residue was dissolved in acetonitrile (150 mL)
|
Type
|
ADDITION
|
Details
|
molecular sieves 4A (10 g) and 4-methylmorpholine N-oxide (2.02 g) were added
|
Type
|
CUSTOM
|
Details
|
at 0° C
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by silica gel chromatography (hexane/ethyl acetate)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)CCOC1=CC(=C(C=O)C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 54.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |